
BMS-961955
描述
BMS-961955 is an allosteric inhibitor targeting the hepatitis C virus (HCV) NS5B polymerase, specifically binding to the thumb site I domain. It is a fluoro derivative of beclabuvir (BMS-791325), a clinically approved HCV therapy in Japan . This compound exhibits potent antiviral activity with EC50 values of 4.3 nM (genotype 1a) and 7.9 nM (genotype 1b) in enzymatic assays . Its development aimed to optimize pharmacokinetic and safety profiles while retaining efficacy. Preclinical studies supported its advancement to clinical trials, though further development status remains unspecified in available literature .
科学研究应用
Therapeutic Applications
-
Hepatitis C Treatment
- Current Status : BMS-961955 is being evaluated for its efficacy in treating hepatitis C, where it may serve as an alternative or adjunct therapy to existing antiviral regimens.
- Clinical Trials : As of now, the compound remains in preclinical trials, with ongoing research to assess its safety and effectiveness against various HCV strains .
- Potential for Combination Therapies
Case Study: Allosteric Inhibition
A study highlighted the discovery of this compound as a backup option to beclabuvir, which was recently approved for HCV treatment in Japan. The research demonstrated that this compound not only inhibits NS5B polymerase effectively but also has a favorable safety profile in initial studies .
Efficacy Against Drug Resistance
Research indicates that allosteric inhibitors like this compound may retain efficacy against HCV strains resistant to traditional direct-acting antivirals. This characteristic could make it a valuable asset in the evolving landscape of hepatitis C treatment options .
Data Table: Key Characteristics of this compound
Feature | Details |
---|---|
Chemical Formula | C37H43FN4O4S |
CAS Registry Number | 1431328-92-5 |
Target | NS5B Polymerase |
Drug Type | Small Molecule Drug |
Therapeutic Area | Infectious Diseases (Hepatitis C) |
Current Phase | Preclinical |
Originator Organization | Bristol Myers Squibb Co. |
常见问题
Basic Research Questions
Q. What methodologies are recommended for synthesizing BMS-961955 with high purity, and how can reproducibility be ensured?
- Methodological Answer : Follow protocols emphasizing detailed experimental descriptions (e.g., solvent systems, purification steps) and validate purity using techniques like HPLC or NMR. Reproducibility requires explicit documentation of reaction conditions, including temperature, catalyst loading, and stoichiometry. Reference established guidelines for reporting synthetic procedures to avoid ambiguity .
Q. How should researchers characterize the physicochemical properties of this compound to meet publication standards?
- Methodological Answer : Use a combination of spectroscopic (e.g., FTIR, mass spectrometry) and chromatographic methods. Ensure all data include error margins and statistical significance (e.g., ±SD for melting point measurements). Avoid overreporting precision; align numerical data with instrumental capabilities (e.g., report logP values to two decimal places) .
Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) and cytotoxicity screens. Use dose-response curves with at least triplicate measurements to establish IC50 values. Validate assay conditions (e.g., pH, cofactors) against published benchmarks for the target pathway .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling be optimized for this compound in preclinical studies?
- Methodological Answer : Integrate compartmental modeling with in vivo bioavailability data. Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Validate models using Akaike Information Criterion (AIC) and Bayesian metrics. Ensure sampling intervals capture absorption and elimination phases .
Q. What strategies address contradictions in efficacy data between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., metabolic stability, protein binding). Apply the "principal contradiction" framework to isolate dominant factors (e.g., bioavailability vs. target engagement). Use mechanistic modeling to reconcile disparities .
Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Employ maximum likelihood estimation (MLE) for sigmoidal curve fitting. Use bootstrap resampling to quantify confidence intervals for EC50/ED50 values. For non-monotonic responses, apply model averaging or Bayesian hierarchical models .
Q. How can researchers ensure reproducibility in this compound experimental protocols across labs?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw datasets, instrument calibration logs, and environmental controls (e.g., humidity, light exposure). Use collaborative platforms like protocols.io for step-by-step workflow documentation .
Q. What frameworks guide the integration of multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Apply systems pharmacology models combining transcriptomic, proteomic, and metabolomic datasets. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and machine learning (e.g., random forest) to prioritize key nodes. Validate hypotheses with CRISPR-based gene silencing .
Q. What are best practices for validating analytical methods in stability studies of this compound?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, and robustness. Include forced degradation studies (e.g., heat, oxidation) to identify degradation products. Use accuracy profiles and β-expectation tolerance intervals for method validation .
Q. How can the PICO framework be applied to design clinical trials for this compound?
- Methodological Answer : Define P opulation (e.g., biomarker-selected patients), I ntervention (dose regimen), C omparator (standard therapy), and O utcome (e.g., progression-free survival). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine endpoints and eligibility criteria .
Q. Data Integrity & Reporting
- Avoiding Bias : Use blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Disclose all data exclusions and transformations .
- Handling Negative Results : Report null findings with equivalent rigor, including power analysis and effect size estimates to contextualize limitations .
相似化合物的比较
Structural and Functional Analogues
BMS-961955 belongs to the non-nucleoside NS5B inhibitor (NNI) class. Key analogues include:
Beclabuvir (BMS-791325)
- Structure : Parent compound of this compound, lacking the fluorine substitution.
- Potency : EC50 = 3 nM (1a) and 6 nM (1b) .
- Clinical Status : Approved in Japan for HCV treatment in combination therapies.
- Key Difference : this compound’s fluorine modification likely enhances metabolic stability, enabling clinical progression despite slightly reduced in vitro potency .
BI 207524 (Compound 165)
- Structure: Structurally optimized to reduce genotoxicity from earlier iterations of BI 207523.
- Potency : EC50 = 27 nM (1a) and 14 nM (1b) .
- Clinical Status : Development halted for unspecified reasons; predecessor compounds showed low clearance issues .
- Key Difference : this compound’s superior potency and safety profile underscore its clinical viability over BI 207524 derivatives.
Uprifosbuvir (MK-3682)
- Structure : Nucleoside inhibitor (pro-drug of uridine analogue) targeting NS5B active site.
- Potency: EC50 = 1–5 nM (pan-genotypic).
- Clinical Status : Approved in combination regimens (e.g., glecaprevir/pibrentasvir).
- Key Difference: Unlike allosteric inhibitors like this compound, uprifosbuvir acts via chain termination, offering broader genotypic coverage .
Comparative Data Table
Compound | Target Site | EC50 (nM) | Clinical Status | Key Advantage(s) |
---|---|---|---|---|
This compound | NS5B Thumb I | 4.3 (1a), 7.9 (1b) | Phase I/II (exact stage unclear) | Fluorine-enhanced metabolic stability |
Beclabuvir | NS5B Thumb I | 3 (1a), 6 (1b) | Approved in Japan | High potency, established efficacy |
BI 207524 (165) | NS5B Thumb I | 27 (1a), 14 (1b) | Preclinical/Discontinued | Reduced genotoxicity vs. earlier versions |
Uprifosbuvir | NS5B Active Site | 1–5 (pan-genotypic) | Approved (US, EU) | Pan-genotypic, high barrier to resistance |
Mechanistic and Pharmacokinetic Insights
- This compound vs. Beclabuvir : Fluorine substitution in this compound likely reduces oxidative metabolism, extending half-life and improving bioavailability compared to beclabuvir .
- This compound vs. BI 207524 Derivatives: Structural optimization in this compound avoided genotoxicity issues plaguing BI 207524, enabling safer clinical translation .
- Allosteric vs. Nucleoside Inhibitors: this compound’s allosteric mechanism avoids competition with endogenous nucleotides, a limitation of nucleoside analogues like uprifosbuvir. However, NNIs are more prone to resistance mutations .
Research Findings and Clinical Implications
- This compound : Demonstrated robust antiviral activity in preclinical models, supporting its selection for clinical trials. Its fluorine atom strategically balances potency and drug-like properties .
- Beclabuvir: Real-world data confirm efficacy in HCV genotype 1, though resistance-associated substitutions (e.g., P495S) limit utility in monotherapy .
- Uprifosbuvir: Highlights the shift toward pan-genotypic therapies, emphasizing this compound’s niche in genotype-specific regimens .
准备方法
Synthetic Routes to the Cyclopropyl-Fused Indolobenzazepine Core
The structural complexity of BMS-961955 centers on its cyclopropyl-fused indolobenzazepine core, which necessitates multi-step synthetic sequences. Early routes leveraged palladium-catalyzed cross-coupling reactions to construct the benzazepine framework. For instance, a palladium(II)-mediated [5 + 2] rollover annulation between 1-phenylpyrazole derivatives and diphenylacetylene was explored to generate tricyclic 2-benzazepine intermediates . Optimal conditions for this step involved Pd(OAc)₂ (10 mol%), AgOAc (2.1 equiv), and pivalic acid (5 equiv) in DMF at 120°C, yielding the benzazepine core in 80% isolated yield (Table 1) .
Table 1: Optimization of Palladium-Catalyzed [5 + 2] Annulation
Entry | Catalyst | Oxidant | Additive | Solvent | Yield (%) |
---|---|---|---|---|---|
4 | Pd(OAc)₂ | Cu(OAc)₂ | None | MeCN | 20 |
10 | Pd(OAc)₂ | AgOAc | PivOH (5 eq) | DMF | 80 |
Subsequent cyclopropanation of the indole moiety was achieved using rhodium-catalyzed C–H activation, introducing the strained cyclopropyl group critical for NS5B binding . This step required precise control of stereochemistry to maintain inhibitory activity, with Rh(III) catalysts proving superior in minimizing byproducts .
Initial lead compounds exhibited poor metabolic stability due to cytochrome P450-mediated oxidation. Introduction of a sulfonamide group at the C-15 position (Figure 1) mitigated this issue by reducing electron density at vulnerable sites . Structure-activity relationship (SAR) studies revealed that replacing a benzofuran moiety with a methylsulfonamido group enhanced solubility (LogP reduced from 6.5 to 5.97) while maintaining potency .
Key Modifications:
-
Piperazine Carboxamide Side Chain: Incorporation of a 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl group improved membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .
-
Fluorine Substituent: A para-fluoro group on the benzazepine ring increased metabolic stability by 40% in human liver microsomes .
Formulation Strategies for In Vivo Administration
This compound’s low aqueous solubility (0.02 mg/mL in water) necessitated advanced formulation approaches. Preclinical studies evaluated multiple vehicles, with a DMSO-corn oil mixture (10:90 v/v) providing optimal bioavailability (F = 65% in rats) . The formulation protocol involved dissolving this compound in DMSO (25 mg/mL) followed by dilution in corn oil to achieve a 2.5 mg/mL working solution .
Table 2: Solubility and Formulation Data
Parameter | Value |
---|---|
Aqueous Solubility | 0.02 mg/mL |
DMSO Solubility | 25 mg/mL |
LogP | 5.97 |
Recommended In Vivo Formulation | 10% DMSO, 90% corn oil |
Analytical Characterization and Quality Control
Rigorous analytical methods ensured batch consistency and structural fidelity:
-
X-ray Crystallography: Confirmed the absolute configuration of the cyclopropyl group and piperazine carboxamide orientation .
-
HPLC Purity Assessment: Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) demonstrated >99% purity for clinical-grade batches .
-
Pharmacokinetic Profiling: Oral administration in Sprague-Dawley rats revealed a t₁/₂ of 4.2 h and Cmax of 1.8 µM at 50 mg/kg .
Scale-Up Challenges and Process Refinement
Transitioning from milligram to kilogram-scale synthesis introduced challenges in catalyst efficiency and impurity control. Reducing Pd(OAc)₂ loading from 10 mol% to 5 mol% during the annulation step maintained yield (68%) while lowering metal residues . Additionally, replacing DMF with a toluene/water biphasic system in later stages simplified purification and reduced environmental impact .
属性
CAS 编号 |
1431328-92-5 |
---|---|
分子式 |
C37H43FN4O4S |
分子量 |
658.83 |
IUPAC 名称 |
(4bS,5aR)-12-Cyclohexyl-3-fluoro-4b,5,5a,6-tetrahydro-N-[(1-methylcyclopropyl)sulfonyl]-5a-[(3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl]cycloprop[d]indolo[2,1-a][2]benzazepine-9-carboxamide |
InChI |
InChI=1S/C37H43FN4O4S/c1-36(14-15-36)47(45,46)39-34(43)23-8-12-28-31(16-23)41-21-37(35(44)42-25-10-11-26(42)20-40(2)19-25)18-30(37)29-17-24(38)9-13-27(29)33(41)32(28)22-6-4-3-5-7-22/h8-9,12-13,16-17,22,25-26,30H,3-7,10-11,14-15,18-21H2,1-2H3,(H,39,43)/t25?,26?,30-,37-/m0/s1 |
InChI 键 |
CWSDSHIYVCDQNB-CYOAQLCUSA-N |
SMILES |
O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4C5=CC=C(F)C=C5[C@@]6([H])[C@@](C6)(C(N7C8CN(C)CC7CC8)=O)CN42)NS(=O)(C9(C)CC9)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BMS961955; BMS 961955; BMS-961955 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。